molecular formula C11H12F3NO B2856551 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 2181816-25-9

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2856551
CAS No.: 2181816-25-9
M. Wt: 231.218
InChI Key: FPQVJWFZSHFEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)amine
  • 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)ethanamide
  • 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)propionamide

Uniqueness

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to its specific combination of a trifluoromethyl group and an acetamide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2-(4-methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-8-2-4-9(5-3-8)6-10(16)15-7-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQVJWFZSHFEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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